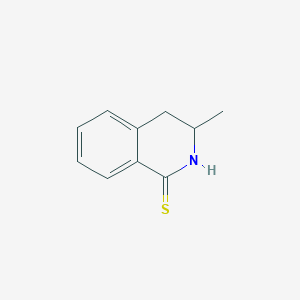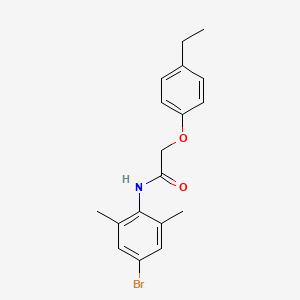![molecular formula C18H29NO7 B6004639 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety.
Mécanisme D'action
DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety. Activation of the 5-HT2C receptor by DMPEA-OX leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating reward and motivation. DMPEA-OX also activates the pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in regulating food intake and body weight.
Biochemical and Physiological Effects
DMPEA-OX has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA-OX can increase the release of dopamine and norepinephrine in the brain, which are involved in regulating reward and motivation. DMPEA-OX has also been found to increase the expression of POMC in the hypothalamus, leading to a reduction in food intake and body weight. Additionally, DMPEA-OX has been shown to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA-OX has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the serotonin 5-HT2C receptor, which allows for specific targeting of this receptor. Additionally, DMPEA-OX has been shown to have potent effects on food intake and body weight, making it a useful tool for studying obesity. However, one limitation is that DMPEA-OX is a relatively new compound, and its long-term effects are not yet known. Another limitation is that DMPEA-OX can be difficult to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on DMPEA-OX. One direction is to further investigate its potential as an anti-obesity drug. Studies could focus on optimizing dosing and delivery methods to maximize its effectiveness. Another direction is to explore its potential as a treatment for addiction. Studies could investigate its effects on other drugs of abuse and explore potential combination therapies. Additionally, further research could be done to understand the long-term effects of DMPEA-OX and its potential for use in clinical settings.
Méthodes De Synthèse
DMPEA-OX can be synthesized by reacting 2,5-dimethylphenol with 2-bromoethylamine, followed by a Williamson ether synthesis with 3-methoxy-1-propanol. The resulting compound is then treated with oxalic acid to form DMPEA-OX in its oxalate salt form.
Applications De Recherche Scientifique
DMPEA-OX has been studied for its potential therapeutic applications in various areas, including obesity, addiction, and anxiety. Studies have shown that DMPEA-OX can reduce food intake and body weight in rats, suggesting its potential use as an anti-obesity drug. DMPEA-OX has also been shown to reduce cocaine self-administration in rats, indicating its potential use as a treatment for addiction. Additionally, DMPEA-OX has been found to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
Propriétés
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-5-6-15(2)16(13-14)20-12-11-19-10-8-17-7-4-9-18-3;3-1(4)2(5)6/h5-6,13,17H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEDCSTZSJXOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)


![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)
![1-(3-{[(1,3-benzoxazol-2-ylmethyl)(methyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6004596.png)
![1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6004608.png)
![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)
![1-(2,5-dimethylphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B6004630.png)
![methyl 4-(4-cyclohexylphenyl)-2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6004631.png)
![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)